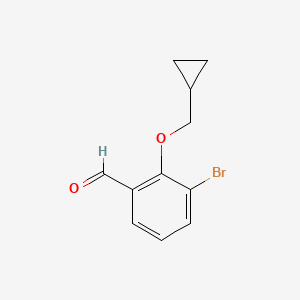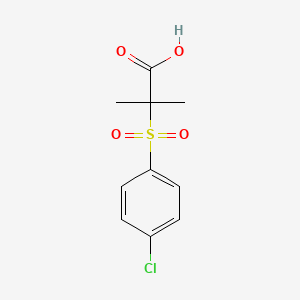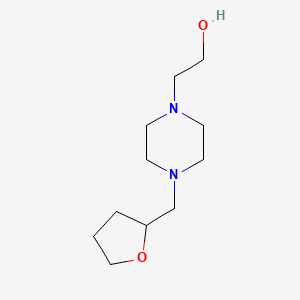
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, or 2-THP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a cyclic ether, a type of organic compound with an oxygen atom connected to two alkyl or aryl groups. 2-THP is a colorless, odorless, and hygroscopic (water-attracting) liquid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound and has been used in a variety of applications, including as a reagent in organic synthesis and as a solvent for various reactions.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
The compound is structurally related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Hoechst 33258 and its analogues, which share structural similarities with 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, are extensively used as fluorescent DNA stains due to their ability to penetrate cells. These compounds are crucial in plant cell biology for chromosome and nuclear staining, flow cytometry, analysis of plant chromosomes, and other applications. They also show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
Piperazine, a core structure in this compound, has shown significant medicinal potential. Notably, piperazine and its analogues have been reported to exhibit potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the structural significance of piperazine in drug design and its contribution to the development of anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives, incorporating the core structure of this compound, have been identified in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of substitution patterns on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, illustrating the versatility and importance of this moiety in drug development (Rathi et al., 2016).
Propiedades
IUPAC Name |
2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIXFJYIXUPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)
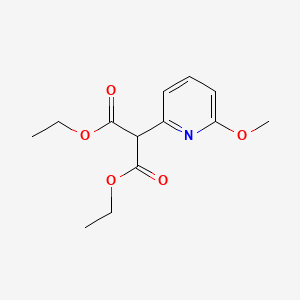
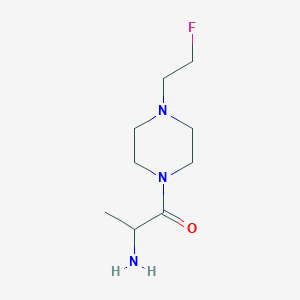
![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)
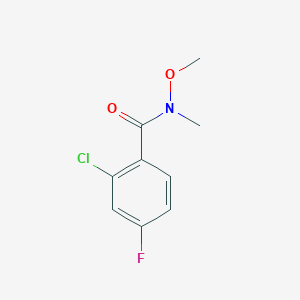

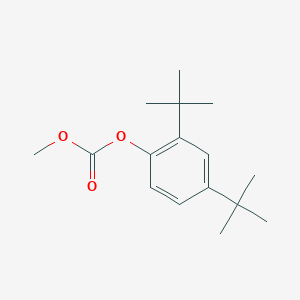
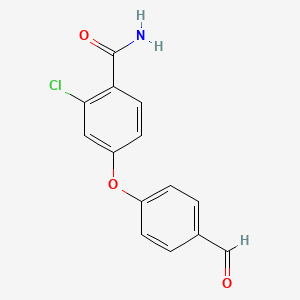
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
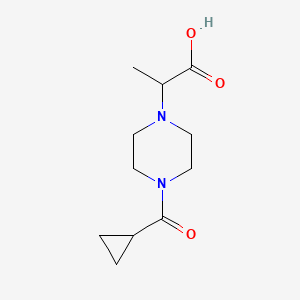
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
